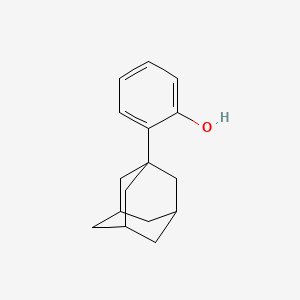

2-(1-Adamantyl)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1-adamantyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O/c17-15-4-2-1-3-14(15)16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13,17H,5-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODJPWXGMNLXNCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=CC=CC=C4O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Context of Adamantane Chemistry and Phenolic Derivatives

The story of 2-(1-adamantyl)phenol is intrinsically linked to the history of its parent hydrocarbon, adamantane (B196018). The existence of adamantane (C₁₀H₁₆) was first proposed in 1924 by H. Decker, who named it decaterpene. wikipedia.org However, it was not until 1933 that adamantane was first isolated from petroleum, a discovery that launched a new field of chemistry focused on polyhedral organic compounds. wikipedia.orgworldscientific.com The first successful, albeit impractical, laboratory synthesis was achieved by Vladimir Prelog in 1941. wikipedia.orgworldscientific.comnih.gov

A pivotal moment in adamantane chemistry occurred in 1957, when Paul von Ragué Schleyer developed a much more efficient synthesis based on the Lewis-acid catalyzed rearrangement of tetrahydrodicyclopentadiene. nih.govuq.edu.au This breakthrough made adamantane and its derivatives widely available, paving the way for extensive research into their properties and applications. nih.govuq.edu.aumdpi.com Shortly thereafter, in the 1960s, adamantane derivatives made their debut in medicinal chemistry with the discovery of the antiviral activity of 1-aminoadamantane (amantadine). nih.govuni-giessen.de

The synthesis of phenols bearing an adamantyl substituent was a logical progression, combining the unique properties of the adamantane cage with the well-established chemistry of phenols. The first report of adamantyl-substituted phenols was by Ong. asianpubs.org These compounds quickly proved to be more than chemical curiosities. For instance, 2-(1-adamantyl)-4-bromophenol (B123311) was identified as a key intermediate in the production of the synthetic retinoid adapalene, with early manufacturing processes relying on sulfuric acid catalysis to alkylate the phenol (B47542) ring. google.com

| Year | Milestone | Significance |

| 1924 | H. Decker suggests the existence of adamantane. wikipedia.org | The theoretical conception of the adamantane structure. |

| 1933 | Adamantane is isolated from crude petroleum oil. wikipedia.orgnih.govuq.edu.au | First physical discovery, sparking interest in polyhedral compounds. |

| 1941 | Vladimir Prelog achieves the first laboratory synthesis of adamantane. wikipedia.orgworldscientific.comnih.gov | Proof of chemical synthesis, though with very low yield. |

| 1957 | P. v. R. Schleyer develops an efficient, high-yield synthesis. nih.govuq.edu.au | Made adamantane widely available for research and development. |

| 1960s | Amantadine is identified as an antiviral agent. nih.govuni-giessen.de | The beginning of the application of adamantane in medicinal chemistry. |

| Post-1960s | Synthesis of adamantylphenols, such as 2-(1-adamantyl)-4-bromophenol, is developed. asianpubs.orggoogle.com | Expansion of adamantane chemistry to create versatile phenolic building blocks. |

Significance of Adamantylphenols As Chemical Building Blocks

The term "chemical building block" refers to a molecular fragment that can be readily incorporated into larger, more complex structures. moa-technology.comsigmaaldrich.com Adamantylphenols, including 2-(1-adamantyl)phenol, are exemplary building blocks due to the distinct properties conferred by the adamantyl moiety. beilstein-journals.orgnih.gov The adamantane (B196018) cage is characterized by its exceptional rigidity, thermal stability, and defined three-dimensional structure. worldscientific.comuq.edu.au When attached to a phenol (B47542), this bulky, lipophilic group provides steric hindrance and enhances solubility in nonpolar environments, properties that can be strategically exploited in synthesis. nih.govresearchgate.net

The utility of adamantylphenols as building blocks is evident across several areas of advanced chemical research:

Pharmaceutical Synthesis: They are crucial intermediates in the synthesis of drugs. A prominent example is the use of 2-(1-adamantyl)-4-bromophenol (B123311) in the synthesis of adapalene, a third-generation topical retinoid used for treating acne. google.combeilstein-journals.org Adamantylated phenols have also been investigated as non-steroid estrogen receptor (ER) ligands, forming the basis for the design of novel ER modulators. nih.gov

Catalysis: The sterically demanding adamantyl group is a valuable component in the design of ligands for transition-metal catalysts. uq.edu.au Ligands incorporating the this compound scaffold can influence the reactivity and selectivity of a metal center, creating highly effective catalysts for reactions such as cross-coupling and C-H activation. beilstein-journals.orgresearchgate.net

Materials Science: In polymer chemistry, adamantylphenols are used as monomers to create advanced materials. Incorporating the bulky adamantyl group into a polymer backbone can significantly increase its glass transition temperature (Tg), thermal stability, and mechanical properties. researchgate.net This makes them suitable for applications requiring high-performance polymers.

| Application Area | Role of Adamantylphenol Building Block | Example |

| Medicinal Chemistry | Serves as a key intermediate or scaffold for active pharmaceutical ingredients. | 2-(1-Adamantyl)-4-bromophenol is a precursor to the drug Adapalene. google.combeilstein-journals.org |

| Homogeneous Catalysis | Forms the basis of bulky ligands that control the activity and selectivity of metal catalysts. beilstein-journals.org | Supporting ligands for various transition-metal catalyzed reactions. uq.edu.aubeilstein-journals.org |

| Polymer Science | Acts as a monomer to synthesize polymers with enhanced thermal and mechanical properties. | Copolymers of 4-(1-adamantyl)phenyl methacrylate (B99206) and styrene (B11656) show significantly increased Tg. researchgate.net |

| Supramolecular Chemistry | Functions as a guest molecule for hosts like cyclodextrins, enabling self-assembly. mdpi.com | Formation of host-guest complexes for drug delivery systems or surface recognition. mdpi.com |

Overview of Research Directions and Open Questions Pertaining to 2 1 Adamantyl Phenol Systems

Research involving 2-(1-adamantyl)phenol and related structures continues to evolve, driven by the quest for new functionalities and more efficient synthetic methods. Several key research directions are currently being pursued.

One major area of focus is the development of greener and more sustainable synthetic routes. Traditional methods for adamantylation of phenols often use strong mineral acids like H₂SO₄, which generate significant amounts of acidic waste. beilstein-journals.org Current research explores the use of solid, recyclable acid catalysts, such as ion-exchange sulfonic acid resins. beilstein-journals.orgnih.gov These catalysts offer high selectivity for the desired 2-substituted product, are easily separated from the reaction mixture, and can be reused multiple times, aligning with the principles of green chemistry. beilstein-journals.orgnih.gov

In materials science, the incorporation of adamantylphenol derivatives into polymers remains an active field of investigation. Research has demonstrated that copolymerizing monomers like 4-(1-adamantyl)phenyl methacrylate (B99206) with common monomers such as styrene (B11656) or methyl methacrylate (MMA) leads to a substantial increase in the material's glass transition temperature (Tg).

| Copolymer System | Mol% Adamantyl Monomer | Resulting Tg (°C) | Increase over Homopolymer (°C) |

| Poly(styrene-co-AdPM) | ~30% | ~160 | ~60°C over Polystyrene |

| Poly(MMA-co-AdPM) | ~35% | ~175 | ~70°C over Poly(methyl methacrylate) |

| *Data derived from studies on 4-(1-adamantyl)phenyl methacrylate (AdPM). researchgate.net |

The photochemistry of adamantylphenols is another burgeoning research front. Studies have shown that ultraviolet excitation of certain adamantylphenol derivatives can lead to an ultrafast dehydration reaction, generating highly reactive intermediates known as quinone methides (QMs). rsc.org These QMs are of interest for their biological activity and their potential use in organic synthesis, including Diels-Alder reactions. rsc.org Understanding and controlling the formation of these transient species is a key open question that could unlock new applications in biology and materials functionalization. rsc.orgirb.hr

Furthermore, the unique shape and lipophilicity of the adamantyl group make these compounds ideal candidates for supramolecular chemistry and host-guest interactions. mdpi.com Research into how adamantylphenols interact with host molecules like cyclodextrins and cucurbiturils is ongoing, with potential applications in targeted drug delivery, sensing, and the creation of self-assembling nanomaterials. mdpi.commdpi.com

A Comprehensive Review of Synthetic Methodologies for this compound and Its Derivatives

The adamantyl moiety, a bulky, lipophilic, and rigid cage-like hydrocarbon, has garnered significant interest in medicinal chemistry and materials science. Its incorporation into phenolic structures, particularly the synthesis of this compound and its derivatives, has led to the development of compounds with unique properties. This article provides a detailed overview of the synthetic strategies employed to produce these valuable molecules, focusing on adamantylation reactions of phenols.

Advanced Spectroscopic and Structural Elucidation of 2 1 Adamantyl Phenol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 2-(1-adamantyl)phenol derivatives. It provides precise information about the chemical environment of individual atoms, enabling the confirmation of connectivity and stereochemistry.

In a typical ¹H NMR spectrum of a this compound derivative, the aromatic protons exhibit characteristic chemical shifts and coupling patterns in the downfield region. The bulky adamantyl group introduces steric hindrance that can influence the chemical shifts of the ortho-protons on the phenol (B47542) ring. The protons of the adamantyl cage itself typically appear as a set of broad multiplets in the upfield region of the spectrum.

The ¹³C NMR spectrum provides complementary information, with distinct signals for the aromatic carbons and the carbons of the adamantyl moiety. The quaternary carbon of the adamantyl group directly attached to the phenol ring is a key diagnostic signal. The chemical shifts of the phenolic and adamantyl carbons provide a complete picture of the carbon skeleton.

Table 1: Representative ¹H NMR Spectral Data for a Phenol Derivative

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ar-H | 7.30-7.18 | m | - |

| Ar-H | 6.94-6.78 | m | - |

| OH | 5.30 | br s | - |

| Note: This is a generalized representation for a phenol derivative as found in the supporting information of a study on ipso-hydroxylation of arylboronic acids. |

Table 2: Representative ¹³C NMR Spectral Data for a Phenol Derivative

| Carbon | Chemical Shift (δ, ppm) |

| C-OH (Aromatic) | 155.4 |

| C-H (Aromatic) | 129.5 |

| C-H (Aromatic) | 120.6 |

| C-H (Aromatic) | 115.2 |

| Note: This is a generalized representation for a phenol derivative as found in the supporting information of a study on ipso-hydroxylation of arylboronic acids. |

Beyond standard 1D NMR, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) are indispensable for unambiguous assignments and stereochemical elucidation, particularly in complex derivatives or metal complexes.

COSY experiments establish proton-proton coupling networks, helping to trace the connectivity within the aromatic ring and the adamantyl cage.

HSQC correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning carbon signals based on their attached protons.

HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for identifying quaternary carbons and piecing together the molecular fragments.

NOESY provides through-space correlations between protons that are in close proximity, which is vital for determining the relative stereochemistry and conformation of the molecule. For example, in a sterically hindered this compound derivative, NOESY can reveal the spatial relationship between the adamantyl protons and the protons on the phenolic ring.

While specific applications of these advanced techniques for stereochemical assignments of this compound derivatives are not detailed in the provided search results, their utility in structural organic chemistry is well-established.

X-ray Diffraction Studies for Solid-State Structures

Single-crystal X-ray diffraction is the gold standard for determining the precise molecular geometry. For derivatives such as 2-[(Adamantan-1-yl)aminomethyl]-4-chlorophenol hemihydrate, this technique has provided detailed structural information. In the solid state, this molecule exhibits an intramolecular hydrogen bond between the phenolic hydroxyl group and the amino nitrogen atom. The crystal packing is further stabilized by intermolecular hydrogen bonds involving solvent water molecules, forming chains within the crystal lattice.

Similarly, the crystal structure of 2-[(Adamantan-1-ylamino)methyl]phenol reveals two independent molecules in the asymmetric unit, both stabilized by intramolecular O—H···N hydrogen bonds. The crystal structure is characterized by chains of molecules formed through weak intermolecular N—H···O hydrogen bonds.

Table 3: Selected Crystallographic Data for 2-[(Adamantan-1-yl)aminomethyl]-4-chlorophenol hemihydrate

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 25.469 (16) |

| b (Å) | 6.365 (4) |

| c (Å) | 18.306 (11) |

| β (°) | 91.815 (12) |

| Data obtained from the crystallographic information file for the specified compound. |

The sterically demanding this compound framework can be incorporated into ligands for metal complexes. In some cases, the coordination of achiral ligands to a metal center can result in a chiral complex, where the chirality is centered at the metal atom. The synthesis and structural characterization of mononuclear oxovanadium(V) complexes using a bidentate ligand derived from this compound have been reported. rsc.orgscience.gov These complexes were synthesized as racemic compounds, and their chiral-at-vanadium structures were confirmed in both solution and the solid state by single-crystal X-ray diffraction, in conjunction with NMR and other spectroscopic methods. rsc.orgscience.gov

The X-ray diffraction analysis of these racemic chiral-at-vanadium complexes provides precise details of the coordination geometry around the vanadium center and the spatial arrangement of the adamantyl-phenol-containing ligand. rsc.orgscience.gov This information is crucial for understanding the steric and electronic factors that influence the catalytic activity and stereoselectivity of such complexes.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy provide further insights into the bonding and electronic structure of this compound derivatives.

Vibrational Spectroscopy (FTIR and Raman):

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule. In this compound derivatives, characteristic vibrational modes include:

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ in the FTIR spectrum is indicative of the phenolic hydroxyl group, which can be involved in hydrogen bonding.

C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C-H stretching of the adamantyl group is observed just below 3000 cm⁻¹.

C=C stretching: Aromatic ring stretching vibrations are found in the 1450-1600 cm⁻¹ region.

C-O stretching: The phenolic C-O stretching vibration is typically observed in the 1200-1260 cm⁻¹ range.

In a study of a racemic chiral-at-vanadium(V) complex with an adamantyl-phenol-containing ligand, IR spectroscopy was used alongside other techniques to confirm the structure. rsc.orgscience.gov

Electronic Spectroscopy (UV-Vis):

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Phenolic compounds typically exhibit characteristic absorption bands in the UV region. For this compound derivatives, one would expect to observe π → π* transitions associated with the aromatic ring. The position and intensity of these absorption bands can be influenced by the substitution pattern on the phenol ring and the solvent used. For instance, in the aforementioned study of vanadium complexes, UV-vis absorption spectroscopy was employed to reveal their racemic chiral-at-vanadium structures in solution. rsc.orgscience.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule. The method is based on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in an absorption spectrum that serves as a molecular fingerprint.

For this compound, the IR spectrum is distinguished by absorption bands corresponding to its three main structural components: the hydroxyl group, the aromatic phenol ring, and the bulky adamantyl cage.

Hydroxyl (O-H) Group: A prominent, broad absorption band is typically observed in the region of 3200–3600 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between the phenol molecules. libretexts.org

Aromatic Ring: The presence of the benzene (B151609) ring is confirmed by several characteristic absorptions. The sp² C-H stretching vibrations appear at frequencies just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹). vscht.cz The C=C stretching vibrations within the ring give rise to two or more sharp bands in the 1450–1600 cm⁻¹ region. libretexts.org Furthermore, strong C-H out-of-plane bending bands in the 680-860 cm⁻¹ range can help confirm the ortho-substitution pattern of the ring.

Adamantyl Group: The adamantane (B196018) cage consists of sp³ hybridized carbon atoms. The C-H stretching vibrations of these bonds are observed as strong, sharp peaks in the 2850–2950 cm⁻¹ range, distinctly lower than the aromatic C-H stretches. libretexts.org The rigid cage structure also produces a series of characteristic bending, scissoring, and rocking vibrations in the fingerprint region (below 1500 cm⁻¹).

Carbon-Oxygen (C-O) Bond: A strong C-O stretching vibration, characteristic of phenols, is typically found in the 1200–1260 cm⁻¹ region. libretexts.org

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|---|

| Phenolic O-H | Stretch, H-bonded | 3200 - 3600 | Strong, Broad |

| Aromatic C-H | Stretch | 3010 - 3100 | Medium |

| Adamantyl C-H | Stretch | 2850 - 2950 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium, Sharp |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions. For aromatic compounds like this compound, the primary electronic transitions observed are π→π* transitions associated with the benzene ring.

Phenols typically exhibit two main absorption bands in their UV-Vis spectra. researchgate.netnist.gov The first, often referred to as the E2-band, is a high-energy transition occurring around 210-220 nm. The second, known as the B-band, is a lower-energy transition that appears in the 260–280 nm region and is characteristic of the benzene chromophore. researchgate.net The absorption maximum for phenol itself is found at approximately 269-270 nm. researchgate.netresearchgate.net

The introduction of an alkyl substituent, such as the 1-adamantyl group, onto the phenol ring typically causes a small bathochromic shift (a shift to a longer wavelength) of these absorption bands. This is due to the electron-donating nature of the alkyl group, which slightly alters the energy levels of the π orbitals in the aromatic ring. researchgate.netresearchgate.net The bulky nature of the adamantyl group in the ortho position may also introduce steric effects that can influence the planarity and electronic environment of the phenol ring, further modulating the precise wavelength of maximum absorbance (λmax). researchgate.net

Table 2: Expected UV-Vis Absorption Data for this compound

| Transition Type | Chromophore | Expected λmax Range (nm) |

|---|---|---|

| π→π* (E2-band) | Phenyl Ring | ~210 - 225 |

High-Resolution Mass Spectrometry and Chromatographic Techniques

While spectroscopic methods like IR and UV-Vis are excellent for identifying functional groups and electronic properties, they are typically performed on pure samples. For analyzing mixtures containing this compound or its derivatives, separation techniques must be coupled with identification methods.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust hyphenated technique ideal for the separation, identification, and quantification of volatile and thermally stable compounds. ijpsjournal.com In GC-MS, the sample mixture is first vaporized and separated into its individual components in the gas chromatograph based on their boiling points and affinities for the stationary phase. As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. ijpsjournal.com

For this compound, electron impact (EI) ionization would produce a molecular ion ([M]•+) peak corresponding to its molecular weight (m/z 228 for C₁₆H₂₀O). The fragmentation pattern is highly predictable and provides definitive structural information. The mass spectra of adamantane derivatives are characterized by the stability of the adamantyl cation. wikipedia.org

Key expected fragments for this compound include:

Molecular Ion Peak ([M]•+): An ion at m/z = 228, representing the intact molecule.

Adamantyl Cation ([C₁₀H₁₅]+): A very stable and therefore highly abundant peak at m/z = 135, resulting from the cleavage of the bond between the adamantyl group and the phenol ring. This is often the base peak in the spectrum of 1-substituted adamantanes.

Phenoxy Ion ([C₆H₅O]+): A significant peak at m/z = 93, representing the other part of the molecule after the loss of the adamantyl radical. The parent phenol molecular ion appears at m/z 94. docbrown.info

Loss of Propylene (B89431): Fragmentation of the adamantyl cage often proceeds through the loss of propylene (C₃H₆, 42 Da), leading to a peak at m/z = 93 (135 - 42). wikipedia.org

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 228 | Molecular Ion | [C₁₆H₂₀O]•+ | Represents the intact molecule. |

| 135 | Adamantyl Cation | [C₁₀H₁₅]+ | Often the base peak; characteristic of adamantane derivatives. wikipedia.org |

| 94 | Phenol Ion | [C₆H₆O]•+ | Corresponds to the phenol moiety. docbrown.info |

Hyphenated Techniques (e.g., HPLC-SPE-NMR-TOF-MS) for Complex Mixture Analysis

For the analysis of highly complex mixtures, or for compounds that are not suitable for GC (e.g., non-volatile or thermally labile derivatives), more advanced multi-hyphenated techniques are employed. nih.gov These systems combine the high-resolution separation power of High-Performance Liquid Chromatography (HPLC) with multiple spectroscopic detectors to provide unambiguous structural elucidation. rjpn.org

A powerful modern configuration is HPLC-SPE-NMR-TOF-MS, which integrates several techniques for a comprehensive analysis:

High-Performance Liquid Chromatography (HPLC): The initial separation of the complex mixture occurs in the HPLC system. This is particularly useful for the analysis of various phenolic compounds, which can be challenging to separate completely. nih.gov

Solid-Phase Extraction (SPE): As specific components elute from the HPLC column, they can be selectively trapped on an SPE cartridge. This step is crucial for concentrating the analyte of interest and removing the HPLC mobile phase solvents, which can interfere with subsequent NMR analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The trapped and concentrated analyte is then eluted into an NMR spectrometer. NMR is the most powerful tool for de novo structure elucidation, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms. nih.gov

Time-of-Flight Mass Spectrometry (TOF-MS): This high-resolution mass spectrometry technique provides a highly accurate mass measurement of the analyte. nih.gov This precision allows for the confident determination of the elemental formula, complementing the structural data from NMR.

The combination of these techniques allows for the rapid and definitive identification of compounds like this compound and its derivatives directly from complex matrices, such as natural product extracts or synthetic reaction mixtures, often without the need for traditional, time-consuming isolation and purification. nih.govrjpn.org

Table 4: Role of Components in an HPLC-SPE-NMR-TOF-MS System

| Technique | Role in Analysis | Information Obtained |

|---|---|---|

| HPLC | Separation | Separates individual components from a complex mixture based on polarity. |

| SPE | Concentration & Purification | Traps target analyte, removes interfering solvents, and increases concentration. |

| NMR | Structural Elucidation | Provides detailed information on molecular structure and atom connectivity. |

| TOF-MS | Formula Determination | Delivers a high-accuracy mass measurement for elemental formula confirmation. nih.gov |

Theoretical and Computational Studies of 2 1 Adamantyl Phenol and Analogues

Quantum Chemical Calculations and Molecular Orbital Theory

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular geometry, and energy levels.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, including molecules. arxiv.org It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations are employed to predict a wide range of molecular properties, such as optimized geometry, vibrational frequencies, and electronic characteristics. researchgate.netnih.gov For adamantane (B196018) derivatives, DFT studies have been used to compute complexation energies, binding abilities, and dipole moments. dergipark.org.tr The insights from DFT can be correlated with a molecule's reactivity, with descriptors derived from the theory used to evaluate properties like frontier orbital energies. nih.gov

Semi-empirical methods, such as Parametric Method 3 (PM3), offer a computationally less intensive alternative to ab initio methods like DFT, making them suitable for studying large molecules and reaction pathways. wikipedia.org The PM3 method is based on the Neglect of Differential Diatomic Overlap integral approximation and uses parameters derived from experimental data to simplify calculations. wikipedia.org

A comparative study on the alkylation of phenol (B47542) with 1-bromoadamantane (B121549) utilized the PM3 method to evaluate various energy parameters. imist.ma This method has been shown to effectively predict the reactivity and selectivity of phenol in electrophilic aromatic substitution reactions. imist.ma The calculations revealed that both steric and electronic hindrance significantly affect the molecule's geometry and energy. imist.ma The heat of formation (Hf) and total energy values were calculated for several related compounds, demonstrating the influence of substituents on molecular stability. imist.ma

Below is a table of calculated properties for phenol and related adamantane compounds using the PM3 method, illustrating the type of data generated in such studies.

| Compound | Heat of Formation (Hf) (kcal/mol) | Total Energy (eV) | Deformation Energy (kcal/mol) |

|---|---|---|---|

| Phenol | -21.849 | -2187.94 | 0.000 |

| 1-Bromoadamatane | -33.959 | -2139.69 | 3.926 |

| p-(1-Adamantyl)phenol | -49.327 | -4252.12 | 15.249 |

Data sourced from a PM3 study on the alkylation of phenol derivatives. imist.ma

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comossila.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. ossila.com

The energy of the HOMO is related to the molecule's ionization potential and its ability to donate electrons, while the LUMO's energy relates to its electron affinity. ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular reactivity and stability. researchgate.net A small HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

In the context of the PM3 study on phenol alkylation, the energies of the frontier orbitals were calculated to understand the reactivity of the compounds. imist.ma

The following table presents the calculated HOMO, LUMO, and energy gap values for relevant compounds.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Phenol | -9.281 | -0.038 | 9.243 |

| 1-Bromoadamatane | -10.236 | -0.781 | 9.455 |

| p-(1-Adamantyl)phenol | -9.034 | -0.012 | 9.022 |

Data sourced from a PM3 study on the alkylation of phenol derivatives. imist.ma

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to illustrate the three-dimensional charge distribution of a molecule. libretexts.org MEP maps are valuable for predicting how molecules will interact and for identifying the sites susceptible to electrophilic and nucleophilic attack. researchgate.net The map is generated by calculating the electrostatic potential at various points on the electron density surface.

Different colors on an MEP map represent different values of electrostatic potential:

Red: Indicates regions of most negative electrostatic potential, which are electron-rich and are likely sites for electrophilic attack.

Blue: Indicates regions of most positive electrostatic potential, which are electron-poor and are susceptible to nucleophilic attack.

Green: Represents regions of neutral or intermediate potential.

For 2-(1-Adamantyl)phenol, an MEP map would be expected to show a region of high negative potential (red) around the oxygen atom of the hydroxyl group due to the presence of lone pairs of electrons. The aromatic ring would also exhibit negative potential, while the hydrogen of the hydroxyl group would show a positive potential (blue), indicating its acidic nature. Such a map provides a clear visual guide to the molecule's reactive sites.

Conformational Analysis and Energy Landscapes

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the preferred conformations and the energy barriers between them is crucial for explaining a molecule's physical properties and biological activity.

In the solid state , the conformation is heavily influenced by crystal packing forces and intermolecular interactions, particularly hydrogen bonding involving the phenolic hydroxyl group. These interactions can lock the molecule into a specific, low-energy conformation.

In the solution state , the molecule has greater conformational freedom. The preferred conformation will be a balance between minimizing steric hindrance between the adamantyl group and the ortho-hydroxyl group, and maximizing favorable interactions with the solvent. The dynamic equilibrium between different conformers can be studied using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, complemented by computational energy calculations. Specific computational or experimental studies detailing the precise conformational preferences of this compound in different states were not available in the consulted resources.

Analysis of Deformation Energies in Reaction Pathways

In the computational study of chemical reactions, the analysis of deformation energies provides crucial insights into the energy penalties associated with the distortion of reactant molecules as they approach the transition state. This energy is a component of the activation energy barrier and corresponds to the energy required to change the geometry of a molecule from its ground state to its geometry in the transition state. A higher deformation energy suggests a greater degree of structural rearrangement is necessary for the reaction to proceed.

While specific studies on the deformation energies in reaction pathways of this compound are not extensively documented, the principles can be understood from computational studies of related phenolic compounds and organic reactions. For a molecule like this compound, any reaction involving the phenolic hydroxyl group or the aromatic ring would necessitate geometric changes. For instance, in a proton transfer reaction from the hydroxyl group, the O-H bond length would increase, and bond angles involving the oxygen atom would be altered in the transition state.

The bulky adamantyl group can significantly influence the deformation energies in several ways. Its steric hindrance may restrict the approach of reactants and necessitate more substantial geometric distortions of the phenol ring or the hydroxyl group to accommodate the incoming species. This could lead to higher deformation energies compared to less sterically hindered phenols. Furthermore, the adamantyl cage is a rigid structure, and any reaction that would require its distortion would likely have a very high deformation energy, making such pathways less favorable.

Intermolecular Interaction Analysis

The supramolecular assembly and crystal packing of this compound are governed by a variety of non-covalent interactions. Computational tools provide a detailed understanding of these interactions in terms of their nature, strength, and relative importance.

Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Contacts

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in molecular crystals. The Hirshfeld surface is generated by partitioning the electron density in a crystal into molecular regions. By mapping properties such as the normalized contact distance (dnorm) onto this surface, one can identify regions of close intermolecular contacts.

For analogues of this compound, such as other adamantane derivatives and substituted phenols, Hirshfeld surface analysis has revealed the significance of various intermolecular contacts. nih.govmdpi.com The analysis of adamantane-linked 1,2,4-triazole derivatives, for example, shows that H···H, C-H···N, and C-H···Cl interactions are primary contributors to the crystal packing. nih.gov In substituted phenols, O-H···O hydrogen bonds and C-H···π interactions are often prominent. mq.edu.au

For this compound, it is anticipated that the following intermolecular contacts would be significant:

O-H···O Hydrogen Bonds: The phenolic hydroxyl group can act as a hydrogen bond donor, forming strong interactions with the oxygen of a neighboring molecule. These are typically visualized as intense red spots on the dnorm map.

C-H···π Interactions: The hydrogen atoms of the adamantyl group or the phenol ring can interact with the π-system of an adjacent aromatic ring.

H···H Contacts: Due to the hydrogen-rich nature of the adamantyl group, H···H contacts are expected to cover a large area of the Hirshfeld surface, indicating significant van der Waals interactions. nih.gov

The two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of these interactions. It plots the distance from the surface to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside the surface (de). The percentage contribution of each type of contact can be calculated from the fingerprint plot, offering a clear picture of the relative importance of different interactions in the crystal packing. For adamantane derivatives, H···H contacts often account for the largest contribution to the Hirshfeld surface. nih.gov

Below is a hypothetical data table illustrating the percentage contributions of intermolecular contacts for a this compound analogue, based on findings for related structures.

| Intermolecular Contact | Percentage Contribution |

| H···H | 45.5% |

| C···H/H···C | 28.2% |

| O···H/H···O | 24.8% |

| C···C | 1.5% |

Quantum Theory of Atoms in Molecules (QTAIM) for Interaction Strength Quantification

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density topology to characterize chemical bonds and intermolecular interactions. researchgate.net Within the QTAIM framework, the presence of a bond critical point (BCP) between two atoms is an indicator of an interaction. The properties of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide quantitative information about the strength and nature of the interaction.

For non-covalent interactions, such as hydrogen bonds and van der Waals contacts, the following parameters at the BCP are of particular interest:

Electron Density (ρ): The magnitude of ρ at the BCP correlates with the strength of the interaction.

Laplacian of the Electron Density (∇²ρ): A positive value of ∇²ρ is characteristic of closed-shell interactions, which include hydrogen bonds and van der Waals forces.

Total Electron Energy Density (H(r)): The sign of H(r) can help to distinguish between different types of interactions. A negative H(r) suggests a significant covalent character, while a positive H(r) indicates a predominantly electrostatic interaction.

In studies of adamantane-linked carbothioamides, QTAIM analysis has been used to quantify the strength of N-H···O, N-H···S, C-H···O, and C-H···S interactions. mdpi.com The results indicated that the N-H···O interactions were the strongest among the observed intermolecular contacts. mdpi.com For this compound, QTAIM could be employed to quantify the strength of the O-H···O hydrogen bonds and weaker C-H···π and van der Waals interactions, providing a more detailed understanding of the energetic landscape of its crystal structure.

A hypothetical QTAIM analysis for a significant intermolecular interaction in a this compound analogue is presented in the table below.

| Interaction | ρ (au) | ∇²ρ (au) | H(r) (au) |

| O-H···O | 0.025 | 0.085 | -0.001 |

| C-H···π | 0.008 | 0.030 | 0.0005 |

PIXEL Energy Analysis for Energetically Significant Dimers

In a study of adamantane-linked hydrazine-1-carbothioamide derivatives, the CLP-Pixel method was utilized to identify and quantify the energetics of the most significant molecular dimers in the crystal structure. mdpi.com The analysis revealed that these dimers were stabilized by a combination of N-H···S, N-H···O, C-H···S, C-H···O, H-H bonding, and C-H···π interactions. mdpi.com The PIXEL calculations provided quantitative values for the interaction energies of these dimers, allowing for a ranking of their relative importance in the supramolecular architecture.

For this compound, a similar PIXEL analysis could be performed on various possible dimeric arrangements to determine the most energetically favorable motifs. This would likely involve dimers formed through O-H···O hydrogen bonds, as well as dimers stabilized by the dispersion-dominated interactions of the bulky adamantyl groups. The results would provide a quantitative breakdown of the forces driving the self-assembly of this molecule.

A hypothetical PIXEL energy analysis for a dimer of a this compound analogue is shown below, illustrating the contributions to the total interaction energy.

| Dimer Motif | Coulombic (kJ/mol) | Polarization (kJ/mol) | Dispersion (kJ/mol) | Repulsion (kJ/mol) | Total Energy (kJ/mol) |

| Hydrogen-bonded | -25.0 | -10.5 | -35.2 | 20.7 | -50.0 |

| Adamantyl-stacked | -5.2 | -3.1 | -45.8 | 18.5 | -35.6 |

Ligand-Target Recognition and Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to the active site of a protein target.

Computational Modeling of Ligand Binding Sites

The adamantane scaffold is a popular building block in medicinal chemistry due to its lipophilic nature and rigid structure, which can provide a strong anchor for binding to protein targets. Numerous molecular docking studies have been performed on adamantane derivatives to investigate their potential as inhibitors for various enzymes.

In the context of this compound analogues, molecular docking studies have been conducted to explore their binding modes within the active sites of enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and tyrosyl-DNA phosphodiesterase 1 (TDP1). nih.govmdpi.com These studies involve preparing the three-dimensional structures of the ligand and the protein target and then using a docking algorithm to sample a large number of possible binding poses. The poses are then scored based on a scoring function that estimates the binding affinity.

The results of these docking studies typically reveal the key interactions between the ligand and the amino acid residues in the binding site. For adamantane derivatives, these interactions often include:

Hydrophobic Interactions: The bulky and lipophilic adamantyl cage frequently occupies hydrophobic pockets within the active site, forming favorable van der Waals contacts with nonpolar residues.

Hydrogen Bonds: Functional groups on the adamantane-containing molecule, such as the phenolic hydroxyl group in this compound, can form hydrogen bonds with polar residues in the binding site, which are crucial for binding specificity and affinity.

π-π Stacking: The aromatic ring of the phenol moiety can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein's active site.

A hypothetical summary of a molecular docking study of a this compound analogue with a protein target is presented in the table below.

| Protein Target | Key Interacting Residues | Type of Interaction | Predicted Binding Affinity (kcal/mol) |

| Enzyme X | Phe259, Trp590 | Hydrophobic, π-π stacking | -8.5 |

| Ser463 | Hydrogen bond | ||

| Val288, Leu345 | Hydrophobic |

Analysis of Key Interactions in Ligand-Protein Complexes

Computational methods, particularly molecular docking and molecular dynamics simulations, have become indispensable tools for elucidating the binding modes and interaction profiles of ligands with their protein targets at an atomic level. For adamantyl-containing phenol derivatives, these in silico approaches have provided significant insights into the structural basis of their biological activities.

A notable example involves the computational analysis of 4-(1-adamantyl)phenol, a close analogue of this compound, with the human estrogen receptor alpha (hERα) nih.gov. A specialized in silico docking method, known as agonist/antagonist differential-docking screening (AADS), was employed to predict the binding mode and functional effect of this compound on the receptor nih.gov. The study successfully predicted 4-(1-adamantyl)phenol as an agonist for hERα, a finding that was subsequently confirmed through in vitro reporter-gene assays which demonstrated strong agonist activity and high binding affinity nih.gov.

The binding of a ligand to the ligand-binding domain (LBD) of a nuclear receptor like hERα induces specific conformational changes that determine whether the ligand acts as an agonist or an antagonist nih.gov. The AADS method leverages this by using the crystal structures of both agonist-bound and antagonist-bound LBDs as templates for docking calculations. By comparing the estimated binding energies of the ligand to both conformations, a prediction of its functional outcome can be made nih.gov.

While the specific interacting residues for 4-(1-adamantyl)phenol with hERα were not detailed in the abstract, general principles of ligand binding to this receptor are well-established. Agonist binding, such as that of the natural ligand 17β-estradiol, typically involves key hydrogen bond interactions with residues like Glu353, Arg394, and His524 within the ligand-binding pocket. Additionally, the hydrophobic core of the pocket accommodates the nonpolar regions of the ligand, a role for which the bulky and lipophilic adamantyl group is exceptionally well-suited.

The phenol group is also crucial for interaction, often participating in hydrogen bonding with polar residues or a key water molecule within the active site, anchoring the ligand in a specific orientation. This dual nature, combining the hydrophobic bulk of the adamantane with the hydrogen-bonding capability of the phenol, underpins the interaction profile of adamantylphenols with their protein targets.

The following table summarizes the types of interactions typically observed in computational studies of adamantyl and phenolic compounds with protein targets, which are expected to be relevant for the interaction of this compound with its biological partners.

| Interaction Type | Description | Key Moieties Involved |

| Hydrophobic Interactions | Non-polar interactions driven by the exclusion of water, crucial for the binding of lipophilic groups. | Adamantyl cage interacting with hydrophobic amino acid side chains (e.g., Leucine, Isoleucine, Valine, Phenylalanine). |

| Hydrogen Bonding | Directional interaction between a hydrogen atom and an electronegative atom like oxygen or nitrogen. | Phenolic hydroxyl group acting as a hydrogen bond donor or acceptor with polar amino acid residues (e.g., Serine, Threonine, Aspartate, Glutamate, Histidine) or backbone carbonyls/amides. |

| π-Stacking | Non-covalent interaction between aromatic rings. | Phenolic ring interacting with aromatic residues such as Phenylalanine, Tyrosine, or Tryptophan. |

| Van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. | Overall close contacts between the ligand and the protein surface. |

Further molecular dynamics simulations on a specific this compound-protein complex would be necessary to provide a dynamic view of the binding, revealing the stability of these interactions over time and potential conformational changes in both the ligand and the protein.

Chemical Transformations and Synthetic Utility of 2 1 Adamantyl Phenol

Derivatization of the Phenolic Hydroxyl Group

The hydroxyl group of 2-(1-adamantyl)phenol is a primary site for functionalization, readily undergoing reactions such as alkylation and esterification to yield a diverse range of derivatives.

Alkylation (e.g., Methylation) to Form Adamantyl Anisoles

The phenolic hydroxyl group of this compound and its derivatives can be alkylated, most commonly through methylation, to produce the corresponding anisoles. This transformation is significant as it modifies the electronic properties and hydrogen-bonding capabilities of the parent phenol (B47542).

A notable example is the synthesis of 2-(1-adamantyl)-4-bromoanisole, a key intermediate in the preparation of the third-generation retinoid, adapalene. While direct methylation of this compound is a standard Williamson ether synthesis, often employing a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base, specific literature on this direct reaction is not prevalent. However, the methylation of the related 2-(1-adamantyl)-4-bromophenol (B123311) is well-documented. In this process, the phenolic proton is removed by a base, such as potassium carbonate, to form a phenoxide intermediate, which then undergoes nucleophilic substitution with the methylating agent.

| Reactant | Reagents | Product | Application |

| 2-(1-Adamantyl)-4-bromophenol | Methyl iodide, K2CO3, DMF | 2-(1-Adamantyl)-4-bromoanisole | Intermediate for Adapalene |

This table showcases a representative alkylation reaction of a this compound derivative.

Esterification Reactions

Esterification of the phenolic hydroxyl group in this compound provides another avenue for creating valuable derivatives. Due to the reduced nucleophilicity of the phenolic hydroxyl group, direct esterification with carboxylic acids is generally slow and inefficient. More effective methods involve the use of more reactive acylating agents like acyl chlorides or acid anhydrides.

The reaction typically proceeds by converting the phenol to its more nucleophilic phenoxide form using a base, such as sodium hydroxide. This phenoxide then readily attacks the electrophilic carbonyl carbon of the acyl chloride or acid anhydride (B1165640). This process, known as the Schotten-Baumann reaction when using an acyl chloride in the presence of a base, is a common and efficient method for the esterification of phenols. While specific examples for this compound are not extensively detailed in the literature, the general principles of phenol esterification are directly applicable.

| Acylating Agent | General Conditions | Product Type |

| Acyl Chloride | Base (e.g., NaOH, pyridine) | Phenyl Ester |

| Acid Anhydride | Base (optional, but enhances rate) | Phenyl Ester |

This table outlines the general conditions for the esterification of phenols, applicable to this compound.

Functionalization of the Phenol Ring and Adamantane (B196018) Moiety

Beyond the hydroxyl group, both the aromatic phenol ring and the adamantane cage of this compound can be functionalized, leading to a wide array of substituted derivatives with tailored properties.

Bromination and Other Halogenation Reactions

The electron-rich phenol ring of this compound is susceptible to electrophilic aromatic substitution, including halogenation. The bulky adamantyl group at the ortho position directs incoming electrophiles primarily to the para position.

Bromination: The bromination of this compound is a key reaction, leading to the formation of 2-(1-adamantyl)-4-bromophenol. This compound is a critical intermediate in the synthesis of Adapalene. biointerfaceresearch.combeilstein-journals.orgnih.govwikipedia.orgijpcbs.com The synthesis of this brominated derivative is often achieved through the adamantylation of 4-bromophenol (B116583) using 1-adamantanol (B105290) in the presence of an acid catalyst, such as a sulfonic acid resin. beilstein-journals.orgnrochemistry.comwikipedia.org This method provides high yields and selectivity for the desired ortho-adamantylated product. beilstein-journals.orgwikipedia.org A solvent-free method for this reaction has also been developed. biointerfaceresearch.com Further bromination can lead to di-substituted products like 2,6-di(1-adamantyl)-4-bromophenol. byjus.com

Chlorination: Similar to bromination, chlorination of the phenol ring can be achieved. The synthesis of 2-(1-adamantyl)-4-chlorophenol has been reported, typically through the adamantylation of 4-chlorophenol. nrochemistry.com General methods for the selective chlorination of phenols, which could be applied to this compound, often utilize gaseous chlorine in the presence of a primary, secondary, or tertiary amine catalyst.

| Halogenation Reaction | Starting Material | Reagents/Conditions | Product |

| Bromination | 4-Bromophenol | 1-Adamantanol, Acidic ion exchange resin, Acetic acid | 2-(1-Adamantyl)-4-bromophenol |

| Bromination | 4-Bromophenol | 1-Adamantanol, 1-Bromoadamantane (B121549), Heat | 2-(1-Adamantyl)-4-bromophenol |

| Chlorination | 4-Chlorophenol | 1-Adamantanol, Acidic ion exchange resin, Acetic acid | 2-(1-Adamantyl)-4-chlorophenol |

This table summarizes key halogenation reactions leading to derivatives of this compound.

Introduction of Thiol Groups (e.g., 2-(1-Adamantyl)-4-methylthiophenol)

The introduction of thiol and thioether functionalities onto the phenol ring expands the synthetic utility of this compound. While direct thiolation of this compound is not well-documented, general methods for the synthesis of thiophenols from phenols can be applied. One common multi-step procedure involves:

Conversion of the phenol to an O-aryl dialkylthiocarbamate.

Pyrolysis of the O-aryl dialkylthiocarbamate, which rearranges to the S-aryl dialkylthiocarbamate.

Hydrolysis of the S-aryl dialkylthiocarbamate to yield the corresponding thiophenol.

For the synthesis of thioethers such as 2-(1-adamantyl)-4-methylthiophenol, a common route involves the reaction of a phenol with dimethyl disulfide in the presence of a strong acid like sulfuric acid. This reaction proceeds to give the para-substituted methylthiophenol in good yields.

| Target Compound | General Synthetic Approach | Key Intermediates |

| 2-(1-Adamantyl)-4-mercaptophenol | Newman-Kwart Rearrangement | O-(2-(1-Adamantyl)phenyl) dimethylthiocarbamate, S-(2-(1-Adamantyl)phenyl) dimethylthiocarbamate |

| 2-(1-Adamantyl)-4-methylthiophenol | Reaction with Dimethyl Disulfide | Phenol, Dimethyl disulfide, Strong acid |

This table outlines general synthetic strategies for introducing thiol and thioether groups to a phenolic ring, adaptable for this compound.

Formylation Reactions (e.g., 3-(1-Adamantyl)-2-hydroxy-5-methylbenzaldehyde)

Formylation, the introduction of a formyl group (-CHO) onto the aromatic ring, is a valuable transformation for synthesizing aromatic aldehydes, which are versatile synthetic intermediates. For phenols, two classical methods are the Reimer-Tiemann and Vilsmeier-Haack reactions.

The Reimer-Tiemann reaction involves treating a phenol with chloroform (B151607) in a basic solution. nrochemistry.comwikipedia.org This reaction typically results in ortho-formylation. nrochemistry.comwikipedia.org For this compound, the bulky adamantyl group would likely direct the formylation to the available ortho position relative to the hydroxyl group, which is the 6-position.

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). wikipedia.orgijpcbs.com This method is also effective for the formylation of electron-rich aromatic compounds, including phenols. wikipedia.orgijpcbs.com

While the direct formylation of this compound to produce 3-(1-adamantyl)-2-hydroxy-5-methylbenzaldehyde (B2967157) would require starting with 4-methyl-2-(1-adamantyl)phenol, the principles of these formylation reactions apply. The position of formylation would be influenced by the directing effects of the hydroxyl, methyl, and adamantyl groups.

| Reaction Name | Reagents | Typical Position of Formylation |

| Reimer-Tiemann Reaction | Chloroform (CHCl3), Strong Base (e.g., NaOH) | Ortho to the hydroxyl group |

| Vilsmeier-Haack Reaction | DMF, Phosphorus Oxychloride (POCl3) | Ortho or Para to the activating group |

This table compares two common methods for the formylation of phenols.

Application in Multi-Component and Cascade Reactions

Multi-component reactions (MCRs) and cascade reactions are highly efficient synthetic strategies that enable the formation of complex molecules from simple starting materials in a single operation, thereby minimizing waste and improving atom economy. A thorough review of the scientific literature indicates that while this compound is a crucial building block in multi-step syntheses, its direct application as a primary component in documented multi-component or cascade reactions is not extensively reported.

The steric hindrance imposed by the bulky adamantyl group adjacent to the reactive phenolic hydroxyl group may influence its reactivity profile in the concerted bond-forming events typical of MCRs and cascade sequences. Further research may yet uncover conditions under which this compound or its derivatives can be effectively incorporated into such elegant and efficient synthetic pathways.

Applications of 2 1 Adamantyl Phenol in Catalysis and Advanced Materials

Ligand Design in Homogeneous and Heterogeneous Catalysis

The design of ligands is a cornerstone of modern catalysis, enabling precise control over the reactivity and selectivity of metal-based catalysts. Derivatives of 2-(1-adamantyl)phenol have emerged as versatile platforms for creating sophisticated ligand architectures.

Ortho-adamantylphenols and their derivatives are frequently employed as supporting ligands for a variety of homogeneous transition-metal catalysts. The adamantyl group, a bulky and electron-rich moiety, can be strategically incorporated into ligands to modulate the catalytic properties of the metal center. These ligands have found particular use in palladium-catalyzed cross-coupling reactions, such as the Mizoroki-Heck and Suzuki-Miyaura reactions. For instance, Schiff-base adamantyl ligands complexed with palladium have demonstrated high efficacy, leading to good yields of cross-coupling products with catalyst loadings as low as 0.5 mol%.

The utility of these ligands extends to other transition metals as well. The combination of the phenol (B47542) group, which can act as an anionic donor, and the bulky adamantyl group allows for the creation of a well-defined and sterically hindered coordination environment around the metal. This environment is crucial for stabilizing reactive intermediates and influencing the pathways of catalytic cycles.

Steric hindrance is a fundamental parameter in ligand design, used to control substrate approach, influence the stability of intermediates, and dictate the stereochemical outcome of a reaction. The adamantyl group is an exemplary bulky substituent for achieving steric control. Its rigid, diamondoid structure provides a large and predictable steric footprint that can effectively shield the metal center.

This steric bulk is instrumental in several ways:

It can promote the formation of coordinatively unsaturated metal complexes, which are often the active species in a catalytic cycle.

It can create a chiral pocket around the metal center, which is essential for enantioselective catalysis.

The steric pressure exerted by adamantyl-containing ligands can influence the geometry of the metal complex, favoring certain conformations that lead to higher selectivity.

The design of ligands incorporating the this compound scaffold allows for the systematic tuning of these steric effects, providing a powerful tool for optimizing catalytic performance.

A fascinating area of asymmetric catalysis involves the use of "chiral-at-metal" complexes. In these systems, the chirality of the catalyst originates from the stereogenic metal center itself, rather than from chiral ligands. nih.govrsc.org This approach utilizes achiral ligands that arrange around the metal in a specific, non-superimposable, mirror-image fashion (e.g., a left-handed Λ or right-handed Δ helical arrangement). nih.gov

The stability and stereochemical integrity of the metal center are paramount for the success of these catalysts. The design of the achiral ligands plays a crucial role in this regard. Bulky ligands are often employed to create a sterically congested environment that locks the metal center into a specific chiral configuration and prevents racemization during the catalytic process.

While the this compound framework represents an ideal candidate for such an achiral ligand due to its significant steric bulk, specific examples of its application in synthesized and catalytically applied chiral-at-metal complexes are not extensively documented in the current literature. However, the principles of chiral-at-metal catalysis strongly suggest that ligands derived from this compound could be highly effective in this context by providing the necessary steric hindrance to enforce and maintain the chirality at the metal center.

The hetero-Diels-Alder reaction is a powerful transformation for the synthesis of six-membered heterocyclic compounds. Achieving high enantioselectivity in these reactions is a significant goal, often accomplished through the use of chiral Lewis acid catalysts. nih.govmdpi.com

Research has shown that new chiral tridentate chromium(III) catalysts are highly effective for promoting enantioselective and diastereoselective hetero-Diels-Alder reactions. nih.govresearchgate.net These catalysts can be utilized with simple aldehydes and even moderately nucleophilic dienes to produce tetrahydropyranyl products with up to three stereogenic centers. nih.gov The performance of these catalysts is exceptional, achieving near-perfect diastereoselectivities and high enantioselectivities. nih.gov

Below is a summary of the performance of such a chiral chromium(III) catalyst in the hetero-Diels-Alder reaction.

| Catalyst System | Diastereoselectivity | Enantioselectivity (% ee) | Reference |

| Chiral Tridentate Cr(III) Catalyst | Near-perfect | > 90% (up to 99%) | nih.gov |

The design of the ligand framework for these chromium catalysts is critical to their success. The incorporation of bulky groups, such as adamantyl, into the ligand structure is a key strategy for creating a well-defined chiral environment around the metal center, thereby enabling high levels of stereocontrol.

Adamantane (B196018) Scaffold in Organocatalysis

The influence of the adamantane scaffold is not limited to metal-based catalysis. Its unique properties are also harnessed in the field of organocatalysis, where small organic molecules are used to catalyze chemical transformations.

In organocatalysis, the adamantyl moiety imparts a distinct steric and electronic influence that can significantly affect the activity and selectivity of the catalyst. The bulkiness of the adamantyl group can create a highly organized transition state, directing the approach of substrates and leading to high levels of stereoselectivity.

For example, in reactions proceeding through iminium ion intermediates, the steric hindrance from an adamantyl group can effectively shield one face of the iminium ion, forcing the nucleophile to attack from the less hindered face. This steric shielding is a powerful strategy for controlling the stereochemical outcome of the reaction.

Advanced Material Science Applications

The unique structural characteristics of this compound, combining a bulky, rigid adamantyl group with a reactive phenolic moiety, make it a promising candidate for the development of advanced materials. Its incorporation into polymers and its use in supramolecular chemistry are emerging areas of research with the potential for significant technological impact.

Incorporation into Conjugated Polymers for Functional Materials

While the direct polymerization of this compound into conjugated polymers is not yet extensively documented in dedicated research, the broader field of adamantane-containing polymers provides a strong basis for its potential applications. The introduction of the bulky adamantyl group into a polymer backbone can significantly enhance its material properties.

The adamantyl moiety is known to improve the thermal stability, glass transition temperature (Tg), and solubility of polymers. These improvements are attributed to the rigid, three-dimensional structure of the adamantane cage, which restricts polymer chain mobility and disrupts packing. For instance, the incorporation of pendent adamantyl groups has been shown to increase the Tg of various polymers, including acrylates and poly(ether ether ketones).

In the context of conjugated polymers, which are valued for their electronic and optical properties, the inclusion of this compound could offer several advantages. The phenol group provides a reactive site for polymerization or for post-polymerization modification, allowing for the integration of the adamantyl unit into the polymer structure. The bulky nature of the adamantyl group could also influence the solid-state packing of the conjugated polymer chains, potentially affecting their electronic coupling and, consequently, their charge transport properties and photophysical behavior. Research on adamantane-containing poly(enaminonitriles) has demonstrated that these polymers exhibit excellent solubility and good thermal stability, properties that are highly desirable for the fabrication of solution-processable electronic devices.

Future research in this area could focus on the synthesis of conjugated polymers incorporating this compound and the systematic investigation of their thermal, mechanical, and optoelectronic properties. The interplay between the processability imparted by the adamantyl group and the electronic characteristics of the conjugated backbone could lead to the development of novel materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Supramolecular Assembly and Host-Guest Chemistry with Adamantylphenol Units

The adamantyl group is a classic guest molecule in host-guest chemistry, known for its strong association with various macrocyclic hosts, most notably cyclodextrins (CDs) and cucurbit[n]urils (CB[n]). nih.gov This strong and specific non-covalent interaction forms the basis for the construction of a wide range of supramolecular assemblies, including hydrogels, nanoparticles for drug delivery, and self-healing materials.

The this compound molecule combines the excellent guest properties of the adamantyl group with the hydrogen-bonding capabilities of the phenolic hydroxyl group. This dual functionality allows for the formation of complex and hierarchical supramolecular structures. The adamantyl moiety can form stable 1:1 inclusion complexes with hosts like β-cyclodextrin, with high association equilibrium constants, typically in the range of 10⁴–10⁵ M⁻¹. nih.gov

The phenolic hydroxyl group can participate in hydrogen bonding, acting as both a hydrogen bond donor and acceptor. This enables the formation of intermolecular hydrogen bonds with other adamantylphenol molecules or with other complementary functional groups, leading to the self-assembly of well-defined supramolecular structures. Studies on adamantane-based catechols have shown that the hydroxyl groups play a crucial role in directing the formation of hydrogen-bonded networks, leading to structures like helical chains and layers. researchgate.net The interplay between the host-guest interactions of the adamantyl group and the hydrogen bonding of the phenol group can be exploited to create responsive materials where the assembly and disassembly can be triggered by external stimuli such as pH, temperature, or the presence of competitive guests.

The table below summarizes the association constants for adamantane derivatives with a common macrocyclic host, β-cyclodextrin, illustrating the strength of this interaction which is central to the supramolecular chemistry of adamantylphenol.

| Guest Molecule | Host Molecule | Association Constant (K) [M⁻¹] | Stoichiometry (Host:Guest) |

| Adamantane Derivative | β-Cyclodextrin | 5.2 x 10⁴ | 1:1 |

| 1-Adamantanol (B105290) | β-Cyclodextrin | Not specified | 2:2 |

| 1-Adamantanecarboxylic acid | β-Cyclodextrin | Not specified | 2:2 |

Data sourced from studies on various adamantane derivatives, providing a reference for the expected behavior of this compound. nih.govnih.gov

The investigation into the supramolecular behavior of this compound is a promising avenue for the design of new functional materials with applications in sensing, controlled release, and smart materials.

Future Perspectives in 2 1 Adamantyl Phenol Research

Emerging Synthetic Methodologies and Sustainable Chemistry

Traditional synthesis of adamantylphenols often relies on acid-catalyzed Friedel–Crafts alkylation, which can generate significant waste through neutralization and quenching steps. nih.gov Future research is increasingly focused on "green" and sustainable alternatives. A significant advancement in this area is the use of recyclable, solid acid catalysts, such as ion-exchange sulfonic acid resins. nih.gov

One emerging clean process involves the adamantylation of phenols with 1-adamantanol (B105290) using a commercially available ion-exchange resin in acetic acid. nih.gov This methodology offers several sustainable advantages:

Waste Reduction: The primary byproduct is water, which can be chemically converted back into the acetic acid solvent by adding acetic anhydride (B1165640) during the workup, creating a nearly waste-free process. beilstein-journals.org

Catalyst Recyclability: The solid resin catalyst can be easily recovered by simple filtration and has been shown to be reusable for at least ten cycles without a significant loss of activity. nih.gov

Milder Conditions: Compared to methods using mineral acids like concentrated H₂SO₄, this process can proceed under milder conditions, often leading to higher selectivity. nih.gov

This approach has been successfully applied to produce derivatives like 2-(1-adamantyl)-4-bromophenol (B123311), a key intermediate for the synthesis of the retinoid analogue adapalene. nih.gov

Comparison of Synthetic Methodologies for Adamantylphenols

| Parameter | Traditional Method (e.g., H₂SO₄) | Emerging Method (Ion-Exchange Resin) |

|---|---|---|

| Catalyst | Mineral Acids (e.g., concentrated H₂SO₄) | Solid Sulfonic Acid Resin |

| Byproducts | Large quantities of acidic aqueous waste | Water (convertible to solvent) |

| Catalyst Recovery | Requires neutralization/quenching | Simple filtration |

| Recyclability | No | High (≥10 cycles) |

| Process Sustainability | Low | High |

Future work will likely focus on expanding the scope of substrates for this resin-catalyzed reaction and exploring other heterogeneous catalysts to further enhance efficiency and environmental compatibility.

Advanced Mechanistic Insights through In Situ Spectroscopy

Understanding the precise reaction mechanisms of adamantylation and subsequent reactions of 2-(1-adamantyl)phenol is crucial for optimizing reaction conditions and designing new processes. Future research will heavily lean on advanced in situ spectroscopic techniques to observe reactive intermediates and transition states in real-time.

While direct in situ studies on this compound are still emerging, methodologies applied to similar systems demonstrate the potential. For instance, in situ solid-state Nuclear Magnetic Resonance (NMR) spectroscopy has been used to elucidate the mechanism of phenol (B47542) alkylation in zeolites. pnnl.gov This technique can track the formation of key intermediates, such as carbenium ions, and distinguish between different reaction pathways, which is directly relevant to the acid-catalyzed synthesis of adamantylphenols. pnnl.gov

Furthermore, specialized autoclaves equipped with spectroscopic probes for Infrared (IR), Raman, and UV/Vis spectroscopy are now being used to study the hydrogenation of phenolic compounds in real time. ou.edu Applying these tools to reactions involving this compound could provide invaluable kinetic and mechanistic data, clarifying the role of solvents and identifying transient species that influence product selectivity and yield. ou.edu These insights are fundamental for transitioning laboratory-scale syntheses to efficient industrial processes.

Novel Computational Approaches for Predictive Design

Computational chemistry is set to play a pivotal role in the future design of novel this compound derivatives with tailored properties. Quantitative Structure-Activity Relationship (QSAR) models and Density Functional Theory (DFT) calculations are powerful tools for predicting the behavior of molecules before they are synthesized. ou.edunih.gov

For substituted phenols, computational models can correlate molecular descriptors (like bond dissociation enthalpy or pKa) with a compound's reactivity or biological activity. nih.gov By applying these models to this compound, researchers can predict how adding different functional groups to the phenol or adamantyl moiety will affect its properties. This predictive power accelerates the discovery of new molecules for specific applications, such as ligands for catalysis or new materials, by prioritizing the synthesis of the most promising candidates.

For example, DFT calculations can provide an atomic-scale understanding of adsorption geometries and the role of solvents in catalytic reactions involving phenols. ou.edu This knowledge is critical for designing more efficient catalytic systems that utilize this compound-based ligands, enabling the rational design of catalysts with enhanced activity and selectivity.

Exploration of New Catalytic and Material Science Applications

The unique steric and electronic properties of this compound make it an attractive building block for new catalysts and advanced materials. Its derivatives are already recognized as important supporting ligands for homogeneous transition-metal catalysts. nih.govbeilstein-journals.org The bulky adamantyl group can create a specific coordination environment around a metal center, influencing the catalyst's stability, activity, and selectivity in various chemical transformations.

Future research will likely focus on designing and synthesizing novel chiral and achiral ligands based on the this compound scaffold for applications in asymmetric catalysis and polymerization.

In material science, the rigid and thermally stable adamantane (B196018) cage is a desirable component for high-performance polymers. wikipedia.org Incorporating this compound into polymer backbones, such as poly(ether imide)s, can enhance thermal stability, solubility, and mechanical properties. scilit.com There is growing potential for adamantane-based materials in applications such as coatings for electronics and as molecular building blocks for the self-assembly of functional nanostructures. wikipedia.org The development of adamantyl-fullerene hybrids also points toward applications in medicinal chemistry and materials science, where the adamantyl group can be used to target specific biological sites or control molecular assembly. exlibrisgroup.com

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The most significant future breakthroughs involving this compound will likely emerge from the synergy between organic chemistry and materials science. researchgate.net The journey from designing a molecule on a computer to its final application in a device or catalyst requires a deeply integrated, interdisciplinary approach.

This collaborative effort involves several stages: